![molecular formula C18H19N5O2 B2884628 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879441-68-6](/img/structure/B2884628.png)
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a purine core substituted with a 3,4-dimethylphenyl group and three methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.
Substitution Reactions: The 3,4-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions using reagents like 3,4-dimethylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential antitumor activities and as a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This results in increased levels of these hormones, enhancing insulin secretion and improving glycemic control in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione: Similar structure but with different methylation pattern.
2,6-diamine-9H-purine derivatives: Substituted with phenyl groups at the 8-position, used as nonclassical antifolates.
Uniqueness
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DPP-4 and potential antitumor properties make it a valuable compound for further research and development.
Biological Activity
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as DMPIP) is a member of the imidazopurine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, research on DMPIP is limited, and most available data focus on its structural characteristics rather than extensive biological evaluations.
Structural Characteristics
DMPIP features a purine core with various aromatic substituents that may influence its biological activity. The molecular formula is C22H19N5O2 with a molecular weight of approximately 385.427 g/mol. Its unique structure is characterized by the following:
- Imidazo[2,1-f]purine core : This core is known for various biological activities.
- Substituents : The presence of a 3,4-dimethylphenyl group and trimethyl groups at specific positions may enhance its interaction with biological targets.
Biological Activity
While specific studies on DMPIP are scarce, it can be inferred from related compounds in the imidazopurine class that it may exhibit significant biological activities:
- Kinase Inhibition : Some imidazopurines have been studied as potential kinase inhibitors. Kinases play critical roles in cellular signaling pathways and cancer progression. Therefore, if DMPIP possesses similar properties, it could have implications in cancer therapeutics.
- Antitumor Activity : Other imidazopurine derivatives have shown antitumor effects in various studies. For example, compounds with similar structures have been linked to reduced tumor growth in preclinical models .
The mechanism of action for DMPIP likely involves interaction with specific enzymes or receptors within cells. The exact targets and pathways remain to be thoroughly investigated; however, molecular modeling studies can provide insights into potential binding sites and affinities.
Comparative Analysis with Similar Compounds
To better understand the potential of DMPIP, a comparison with structurally similar compounds can be useful:
Compound Name | Structure | Unique Features |
---|---|---|
7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4-dione | C23H21N5O2 | Different substitution patterns affecting biological activity |
8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C21H17N5O3 | Contains a methoxy group which may influence solubility and receptor binding |
8-(3-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C18H17N5O | Features an acetyl group that could enhance lipophilicity |
Case Studies
While direct case studies on DMPIP are lacking due to limited research availability, related compounds have demonstrated promising results:
- Antitumor Studies : A study highlighted the effectiveness of imidazopyridine derivatives against cancer cell lines with IC50 values in the nanomolar range. Such findings suggest that modifications to the imidazopurine structure can lead to potent antitumor agents .
- Kinase Inhibitor Research : Investigations into imidazopyridines have identified several candidates with significant kinase inhibition properties. These studies underline the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-9-6-7-13(8-10(9)2)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUOLOVRKIVOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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